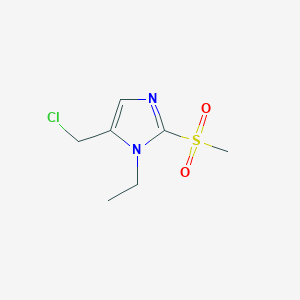

5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

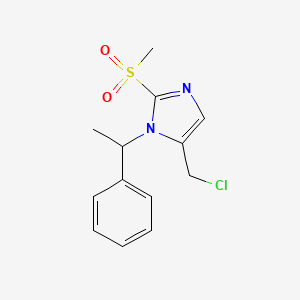

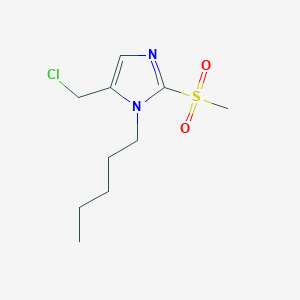

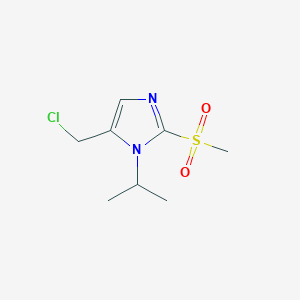

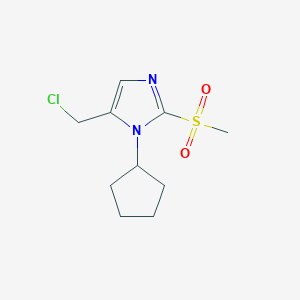

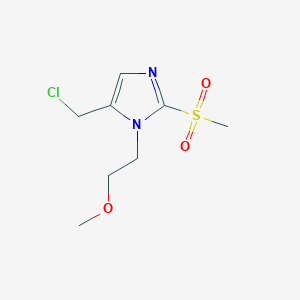

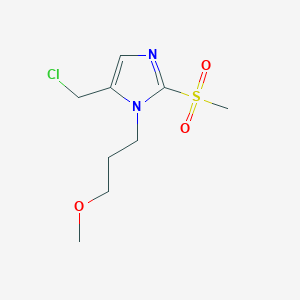

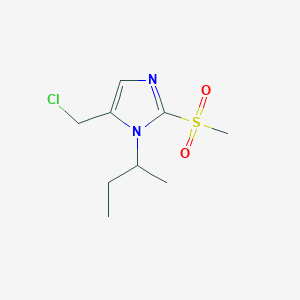

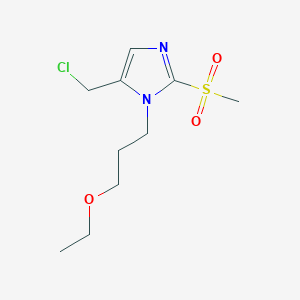

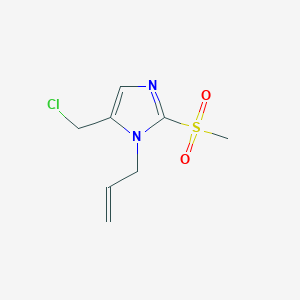

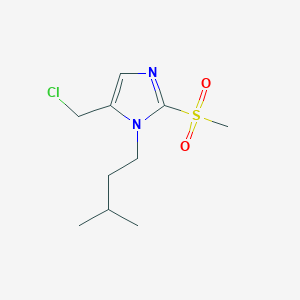

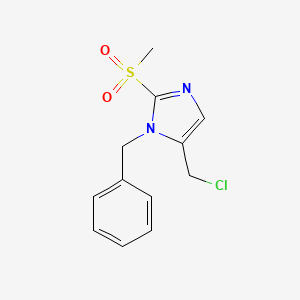

The compound “5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole” is a complex organic molecule. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “5-(Chloromethyl)” part suggests a chloromethyl group attached to the 5th carbon of the imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely involve an imidazole ring with various substituents, including a chloromethyl group, an ethyl group, and a methanesulfonyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds like 5-Chloromethylfurfural can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 5-Chloromethylfurfural, a similar compound, is a colorless liquid .Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the process involves the coupling of two chemically differentiated fragments with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant .

Biochemical Pathways

It’s worth noting that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .

Pharmacokinetics

It’s worth noting that pharmacokinetics is based on mathematical modeling that places great emphasis on the relationship between drug plasma concentration and the time elapsed since the drug’s administration .

Result of Action

Similar compounds have been used to convert algal biomass into 5-aminolevulinic acid (5-ala) in a series of chemical steps .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved using continuous flow processing, which allows for production with no additional handling of stock solutions .

Safety and Hazards

Propiedades

IUPAC Name |

5-(chloromethyl)-1-ethyl-2-methylsulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-3-10-6(4-8)5-9-7(10)13(2,11)12/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKDXLFCKPYUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1S(=O)(=O)C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)